molecular formula C3HBrFNS B1289243 2-Bromo-5-fluorothiazole CAS No. 1209458-83-2

2-Bromo-5-fluorothiazole

Cat. No. B1289243
M. Wt: 182.02 g/mol
InChI Key: VXNUGJCISAFNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluorothiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring. The presence of both bromine and fluorine atoms on the thiazole ring suggests that this compound could be of interest in various chemical reactions due to the reactivity of these halogens.

Synthesis Analysis

The synthesis of halogenated thiazoles can be complex, requiring multiple steps and careful selection of precursors. For instance, a related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, was synthesized using a five-step process starting from 4-bromo-2-formylthiazole, achieving an overall yield of 56% . This process involved a Sonogashira coupling, which is a palladium-catalyzed cross-coupling reaction that is useful for forming carbon-carbon bonds. Although this synthesis does not directly pertain to 2-Bromo-5-fluorothiazole, it provides insight into the complexity and potential strategies for synthesizing similar halogenated thiazoles.

Molecular Structure Analysis

The molecular structure of halogenated thiazoles can be studied using various spectroscopic and computational methods. For example, quantum chemical calculations and vibrational studies were used to analyze the structure of 2-bromo-5-nitrothiazole, a compound similar to 2-Bromo-5-fluorothiazole . These studies included the use of Fourier transform infrared spectroscopy (FTIR), Raman spectroscopy, and density functional theory (DFT) calculations. Such analyses can provide detailed information on the geometry, electronic structure, and intramolecular interactions of the molecule.

Chemical Reactions Analysis

Halogenated thiazoles can participate in a variety of chemical reactions. The presence of bromine and fluorine atoms can make these compounds suitable for further functionalization. For instance, the synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride demonstrates the reactivity of bromine in facilitating the formation of new bonds . Although this reaction does not involve 2-Bromo-5-fluorothiazole directly, it exemplifies the type of chemical transformations that bromine-containing heterocycles can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated thiazoles can be influenced by the substituents on the thiazole ring. Quantum chemical calculations, such as those performed on 2-bromo-5-nitrothiazole, can reveal properties like the HOMO-LUMO energy gap, electric dipole moment, and first hyperpolarizability . These properties are important for understanding the reactivity and potential applications of the compound in areas such as materials science or pharmaceuticals. Additionally, the synthesis and characterization of related compounds, such as 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, provide data on crystal structure, vibrational frequencies, and non-linear optical effects, which can be analogous to those of 2-Bromo-5-fluorothiazole .

Safety And Hazards

2-Bromo-5-fluorothiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Thiazole compounds, including 2-Bromo-5-fluorothiazole, have gained considerable attention in recent years due to their potential as valuable building blocks for the synthesis of biologically active molecules. They have shown a variety of biological activities and have been used in the synthesis of various drugs and biologically active agents . Therefore, the future directions for 2-Bromo-5-fluorothiazole could involve further exploration of its potential uses in pharmaceuticals, agrochemicals, and material science compounds.

properties

IUPAC Name

2-bromo-5-fluoro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrFNS/c4-3-6-1-2(5)7-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNUGJCISAFNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluorothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.